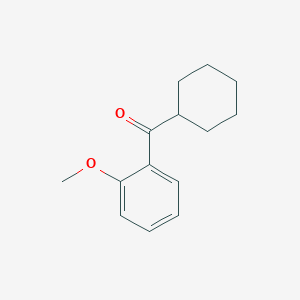![molecular formula C9H16O8 B047576 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid CAS No. 115074-55-0](/img/structure/B47576.png)
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid, also known as THOPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. THOPA is a derivative of ascorbic acid and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is not fully understood. However, studies have shown that 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in tumor invasion and metastasis. 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical And Physiological Effects
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Advantages And Limitations For Lab Experiments
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized and purified. 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is also relatively inexpensive compared to other compounds with similar properties. However, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid research. One direction is to investigate the potential of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the use of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid as a plant growth regulator and pesticide. Further research is also needed to understand the mechanism of action of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid and to improve its bioavailability.
Conclusion:
In conclusion, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is a novel compound with potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects. 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is a promising compound that warrants further investigation.
Synthesis Methods
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can be synthesized using different methods. One of the most commonly used methods is the reaction of ascorbic acid with glyoxylic acid in the presence of sodium hydroxide. This reaction leads to the formation of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid, which can be purified using various methods such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. In agriculture, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been used as a plant growth regulator and as a pesticide. In the food industry, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been used as a preservative and antioxidant.
properties
CAS RN |
115074-55-0 |
|---|---|
Product Name |
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid |
Molecular Formula |
C9H16O8 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O8/c1-4(9(15)16)17-8(6(13)3-11)7(14)5(12)2-10/h2,4-8,11-14H,3H2,1H3,(H,15,16)/t4?,5-,6+,7+,8-/m0/s1 |
InChI Key |
SWJXXAHCKUMTJG-IAZHGZDYSA-N |
Isomeric SMILES |
CC(C(=O)O)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O |
SMILES |
CC(C(=O)O)OC(C(CO)O)C(C(C=O)O)O |
Canonical SMILES |
CC(C(=O)O)OC(C(CO)O)C(C(C=O)O)O |
synonyms |
4-O-(1-carboxyethyl)-O-galactose 4-OCEOG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





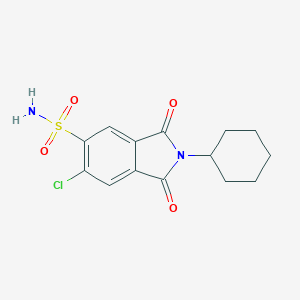
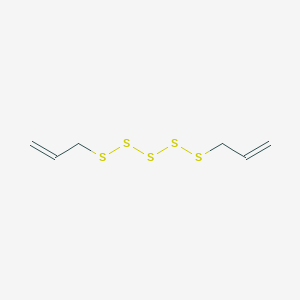
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

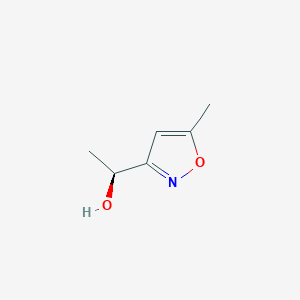
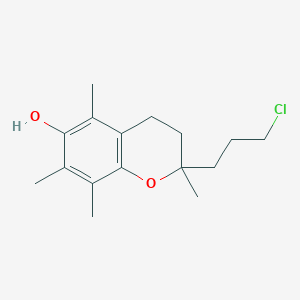
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
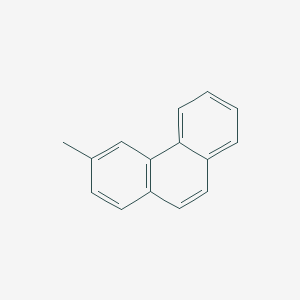
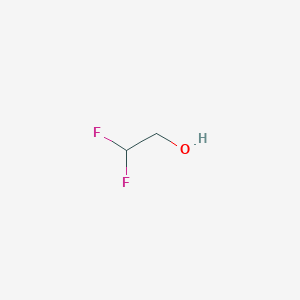
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

